Latia luciferin

Description

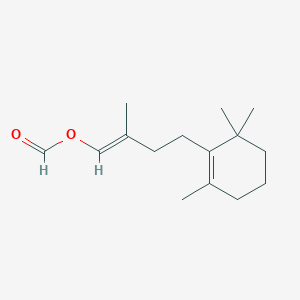

Structure

2D Structure

3D Structure

Properties

CAS No. |

21730-91-6 |

|---|---|

Molecular Formula |

C15H24O2 |

Molecular Weight |

236.35 g/mol |

IUPAC Name |

[(E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-1-enyl] formate |

InChI |

InChI=1S/C15H24O2/c1-12(10-17-11-16)7-8-14-13(2)6-5-9-15(14,3)4/h10-11H,5-9H2,1-4H3/b12-10+ |

InChI Key |

MJURCEOLOMHLAX-ZRDIBKRKSA-N |

SMILES |

CC1=C(C(CCC1)(C)C)CCC(=COC=O)C |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)CC/C(=C/OC=O)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)CCC(=COC=O)C |

Appearance |

Solid powder |

Other CAS No. |

21730-91-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Latia luciferin |

Origin of Product |

United States |

Foundational & Exploratory

The Luminescent Limpet: A Technical Guide to the Discovery and Chemistry of Latia luciferin

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The freshwater limpet, Latia neritoides, endemic to the streams of New Zealand, possesses a unique bioluminescent system, the core of which is the sesquiterpenoid luciferin (B1168401), Latia luciferin. This document provides an in-depth technical overview of the discovery, history, and core biochemistry of this fascinating molecule. We will delve into the initial isolation and structural elucidation by Osamu Shimomura and Frank H. Johnson, detail the components and mechanism of the light-emitting reaction, and propose a plausible biosynthetic pathway. All quantitative data are summarized in structured tables, and key experimental methodologies, as available in the public domain, are described. Signaling pathways and experimental workflows are visualized using the DOT language to provide clear, logical representations.

Discovery and History

The journey to understanding the bioluminescence of Latia neritoides is intrinsically linked to the pioneering work of Dr. Osamu Shimomura, a Nobel laureate recognized for his contributions to the field of bioluminescence, particularly the discovery and development of Green Fluorescent Protein (GFP). In the 1960s, Shimomura, along with his colleague Frank H. Johnson, turned their attention to the unique freshwater limpet. Their research, conducted in the mid to late 1960s, culminated in the first successful isolation and structural characterization of the light-emitting substrate, which they named this compound.[1][2]

Their seminal work, published in a series of papers in 1968, laid the foundation for all subsequent research on this bioluminescent system.[3][4][5] They not only determined the chemical structure of the luciferin but also purified and characterized the enzyme, luciferase, and a unique "purple protein" cofactor involved in the light-emitting reaction.[3][4][6]

The Chemistry of this compound

Structure and Properties

This compound is a sesquiterpenoid, a class of organic compounds derived from three isoprene (B109036) units. Its chemical formula is C₁₅H₂₄O₂.[5] The structure, elucidated by Shimomura and Johnson, features a β-ionone ring and a unique enol formate (B1220265) functional group, which is crucial for its light-emitting properties.[2] This enol formate is particularly unstable in water, a characteristic that presented significant challenges during its initial isolation.[2]

| Property | Value | Source |

| Chemical Formula | C₁₅H₂₄O₂ | [5] |

| Molecular Weight | 236.35 g/mol | |

| IUPAC Name | (E)-2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)but-1-enyl formate | |

| Appearance | Oily liquid | |

| Key Functional Groups | β-ionone ring, enol formate | [2] |

Proposed Biosynthesis

The biosynthesis of this compound has not been fully elucidated experimentally. However, based on its sesquiterpenoid structure, a plausible pathway can be proposed starting from farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenes.

The proposed pathway involves the cyclization of FPP to form a β-ionone ring, a common reaction in carotenoid and sesquiterpenoid biosynthesis. This is likely catalyzed by a sesquiterpene cyclase. Subsequent enzymatic oxidation and rearrangement reactions would lead to the formation of the butenyl side chain. The final and most unique step would be the enzymatic formation of the enol formate. This could potentially occur through the reaction of a precursor aldehyde with a formate donor, although the specific enzymes involved in this transformation in Latia are unknown.

The Bioluminescent Reaction

The bioluminescence of Latia neritoides is an enzyme-catalyzed chemiluminescent reaction. The key components of this system are this compound, Latia luciferase, molecular oxygen, and a purple protein cofactor.

The overall reaction involves the oxidation of this compound by two molecules of oxygen, catalyzed by the luciferase.[7] This reaction results in the formation of an excited-state emitter, which then decays to its ground state, releasing energy in the form of green light. The products of the reaction are a ketone, formic acid, and carbon dioxide.[2][7]

| Component | Function | Molecular Weight |

| This compound | Substrate | 236.35 g/mol |

| Latia Luciferase | Enzyme | ~170 kDa |

| Purple Protein | Cofactor | ~39 kDa |

| Molecular Oxygen | Oxidant | 32.00 g/mol |

Experimental Protocols

The detailed experimental protocols from the original 1968 publications by Shimomura and Johnson are not fully available in the public domain. The following descriptions are based on summaries and abstracts from their work and later publications.

Extraction and Purification of this compound

The extraction of the highly unstable this compound from the limpets required a meticulous process to prevent its degradation. Shimomura's Nobel lecture provides some insight into his general approach for isolating unstable luciferins, which involved working in an inert atmosphere and using specific solvents.[1]

A general workflow for the isolation can be reconstructed as follows:

Purification of Latia Luciferase and the Purple Protein

The purification of the luciferase and the purple protein cofactor was also detailed in Shimomura and Johnson's 1968 work.[3][4] The process likely involved standard protein purification techniques.

A plausible purification workflow would include the following steps:

Conclusion and Future Directions

The discovery and characterization of this compound by Osamu Shimomura and Frank H. Johnson represent a significant milestone in the field of bioluminescence. Its unique sesquiterpenoid structure and the involvement of a purple protein cofactor distinguish it from other known luciferins. While the fundamental components and reaction mechanism are understood, several areas warrant further investigation. The complete elucidation of the biosynthetic pathway, including the identification and characterization of the involved enzymes, remains a key area for future research. Furthermore, a deeper understanding of the precise role of the purple protein in modulating the light emission could provide valuable insights into the evolution and function of this unique bioluminescent system. The potential applications of the Latia bioluminescent system in biotechnology and drug discovery are also an exciting avenue for exploration, contingent on a more detailed understanding of its molecular machinery.

References

- 1. nobelprize.org [nobelprize.org]

- 2. Osamu Shimomura - Lectures | Lindau Mediatheque [mediatheque.lindau-nobel.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Purification and properties of the luciferase and of a protein cofactor in the bioluminescence system of Latia neritoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thoughts on the diversity of convergent evolution of bioluminescence on earth | International Journal of Astrobiology | Cambridge Core [cambridge.org]

- 7. Reactions involved in bioluminescence systems of limpet (Latia neritoides) and luminous bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Glow: A Technical Guide to the Bioluminescence of Latia neritoides

For Researchers, Scientists, and Drug Development Professionals

The freshwater limpet, Latia neritoides, endemic to the streams of New Zealand, possesses a unique and incompletely understood bioluminescence system. This document provides an in-depth technical overview of the core biochemical mechanism responsible for its characteristic green light emission. It is designed to serve as a comprehensive resource, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate molecular processes involved.

Core Components of the Latia Bioluminescence System

The light-emitting reaction in Latia neritoides is a complex interplay of a specific substrate (luciferin), an enzyme (luciferase), and a crucial cofactor known as the "purple protein." Unlike many other bioluminescent systems, the Latia mechanism is characterized by its use of a non-fluorescent luciferin (B1168401) and a recycling cofactor.

Table 1: Physicochemical Properties of Latia neritoides Bioluminescence Components

| Component | Molecular Weight (Da) | Optimal pH | Key Characteristics |

| Latia Luciferase | 173,000 | ~7.2 | Catalyzes the oxidation of Latia luciferin. |

| This compound | 236.32 | - | (E)-2-methyl-4-(2,6,6-trimethyl-1-cyclohex-1-yl)-1-buten-1-ol formate. A colorless, non-fluorescent oil. |

| Purple Protein | 39,000 | - | Acts as a cofactor, significantly enhancing the quantum yield of the reaction. Exhibits a recycling mechanism. |

The Biochemical Reaction: A Unique Light-Emitting Pathway

The bioluminescence of Latia neritoides results from the luciferase-catalyzed oxidation of this compound by molecular oxygen. This reaction is significantly enhanced by the presence of the purple protein cofactor. The overall process yields a ketone, formic acid, carbon dioxide, and a photon of green light.[1][2]

The proposed chemical reaction is as follows:

This compound + 2 O₂ --(Latia Luciferase, Purple Protein)--> Ketone + HCOOH + CO₂ + Light

A key feature of this system is the remarkably low quantum yield of the luciferin itself, while the purple protein exhibits a high quantum yield, suggesting it plays a crucial role in the efficiency of light emission and is recycled in the process.

Quantitative Analysis of the Bioluminescent Reaction

The efficiency and characteristics of the Latia bioluminescence have been quantified through various biochemical assays. These data are crucial for understanding the reaction kinetics and for potential applications in biotechnology and drug discovery.

Table 2: Kinetic and Spectral Properties of the Latia neritoides Bioluminescent Reaction

| Parameter | Value | Reference |

| Luciferin Km | 8.7 µM | [Ohmiya et al., 2005] |

| Peak Emission Wavelength | 536 nm | [Ohmiya et al., 2005] |

| Luciferin Quantum Yield | 0.003 | [Shimomura & Johnson, 1968] |

| Purple Protein Quantum Yield | ≥ 8 | [Shimomura & Johnson, 1968] |

Experimental Methodologies

The characterization of the Latia bioluminescence system has relied on a series of sophisticated biochemical techniques. While detailed, step-by-step protocols are not extensively published, the general workflows for protein purification and enzymatic assays can be outlined.

Purification of Latia Luciferase and Purple Protein

The isolation of pure and active luciferase and purple protein is a critical first step for in-vitro characterization. The general procedure involves the following stages:

-

Homogenization: Tissues from Latia neritoides are homogenized in a suitable buffer to release the cellular components.

-

Centrifugation: The homogenate is centrifuged to remove cellular debris, yielding a crude extract containing the proteins of interest.

-

Chromatography: The crude extract is subjected to a series of chromatographic steps to separate the luciferase and purple protein from other cellular components.

-

Ion-Exchange Chromatography: This technique separates proteins based on their net charge. The crude extract is loaded onto an ion-exchange column, and proteins are eluted with a gradient of increasing salt concentration.

-

Gel Filtration Chromatography: This method separates proteins based on their size. The partially purified fractions from ion-exchange chromatography are passed through a gel filtration column to further isolate the luciferase and purple protein based on their respective molecular weights.

-

Luciferin-Luciferase Assay

To measure the activity of Latia luciferase and characterize its kinetic properties, a luciferin-luciferase assay is performed. The general steps are as follows:

-

Reagent Preparation: Prepare a reaction buffer at the optimal pH (~7.2) containing known concentrations of purified Latia luciferase and the purple protein. A separate solution of this compound in a suitable solvent is also prepared.

-

Reaction Initiation: The reaction is initiated by injecting the luciferin solution into the reaction buffer containing the enzyme and cofactor.

-

Luminescence Detection: The emitted light is immediately measured using a luminometer. The light intensity over time is recorded to determine reaction kinetics.

-

Data Analysis: The initial velocity of the reaction is calculated from the light emission data. By varying the concentration of luciferin, the Michaelis-Menten constant (Km) can be determined.

Genetic Basis: An Unexplored Frontier

Despite the detailed biochemical characterization of the Latia neritoides bioluminescence system, its genetic basis remains largely unknown. To date, the gene encoding for Latia luciferase has not been cloned, sequenced, or expressed recombinantly. The absence of this genetic information presents a significant gap in our understanding of this unique bioluminescent system and hinders its potential for biotechnological applications. Future research involving transcriptome analysis and gene cloning will be essential to fully elucidate the molecular biology of light production in this fascinating organism.

Conclusion and Future Directions

The bioluminescence of Latia neritoides represents a unique and intriguing biochemical system. The involvement of a non-fluorescent luciferin and a recycling purple protein cofactor distinguishes it from other known luciferin-luciferase reactions. While significant progress has been made in characterizing the key components and reaction kinetics, further research is required to fully understand this phenomenon. The elucidation of the three-dimensional structures of the luciferase and purple protein, along with the identification and characterization of the luciferase gene, will be pivotal in unlocking the full potential of this remarkable natural light-emitting system for applications in drug discovery, bioimaging, and diagnostics.

References

The Chemical Architecture of Latia Luciferin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of Latia luciferin (B1168401), the light-emitting molecule from the freshwater snail Latia neritoides. This document synthesizes available data on its structure elucidation, bioluminescent mechanism, and putative biosynthetic origins, presenting it in a manner accessible to researchers in chemistry, biochemistry, and pharmacology.

Core Chemical Structure and Physicochemical Properties

Latia luciferin is a unique sesquiterpenoid, specifically an apo-carotenoid, responsible for the green bioluminescence observed in Latia neritoides.[1][2] Its structure was first elucidated by Shimomura and Johnson in 1968.[3] The molecule is characterized by a cyclohexene (B86901) ring and a formate (B1220265) ester functional group, which is crucial for its light-emitting properties.[1][4]

Structural and Physicochemical Data

The key quantitative data for this compound are summarized in the tables below. This information is critical for its synthesis, handling, and analysis in a research setting.

| Identifier | Value | Source |

| IUPAC Name | [(E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-1-enyl] formate | [1][2] |

| CAS Number | 21730-91-6 | [1][2] |

| Molecular Formula | C₁₅H₂₄O₂ | [1][2] |

| Molecular Weight | 236.35 g/mol | [1][2] |

| SMILES | CC1=C(C(CCC1)(C)C)CC/C(=C/OC=O)/C | [1][2] |

| Physicochemical Property | Value | Source |

| Appearance | Oily liquid | |

| Boiling Point | 313.8 °C at 760 mmHg | |

| Density | 0.927 g/cm³ | |

| Polar Surface Area | 26.3 Ų | [2] |

| XLogP3 | 4.2 | [2] |

Spectroscopic Data Summary

Detailed spectroscopic data is essential for the unambiguous identification of this compound. While the original raw data from the 1968 structure elucidation is not fully available in recent literature, the types of analyses performed are known.

| Spectroscopic Technique | Observed Features (Qualitative Description) | Reference |

| Proton NMR (¹H NMR) | Signals corresponding to methyl groups, methylene (B1212753) groups, a cyclohexene ring, and a formate proton. | [3] |

| Carbon-13 NMR (¹³C NMR) | Resonances for all 15 carbon atoms, including those of the cyclohexene ring, the aliphatic chain, and the formate group. | [2] |

| Mass Spectrometry (MS) | A molecular ion peak consistent with the molecular formula C₁₅H₂₄O₂. Fragmentation patterns would reveal the loss of the formate group and cleavage of the aliphatic chain. | [2][5] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O stretching (formate ester), C=C stretching (alkene and cyclohexene), and C-H stretching. | [3] |

The Bioluminescence Reaction of Latia neritoides

The bioluminescence of Latia neritoides is a complex enzymatic reaction. Unlike many other luciferins, this compound itself is not fluorescent.[3] The light emission is the result of its interaction with a specific luciferase and a cofactor.

The overall reaction is as follows:

This compound + 2 O₂ --(Luciferase, Purple Protein)--> Oxyluciferin + HCOOH + CO₂ + Light (green)[5]

The key components of this system are:

-

This compound: The substrate.

-

Latia Luciferase: A flavoprotein that catalyzes the reaction.[5]

-

Purple Protein: A cofactor that enhances the light emission, though it is not strictly essential for the reaction to proceed.[5]

-

Molecular Oxygen: Two molecules are consumed in the reaction.[5]

The reaction results in the oxidation of the luciferin to an oxyluciferin (a ketone), with the release of formic acid, carbon dioxide, and a photon of green light.

Experimental Protocols

The following sections outline the methodologies for the extraction, purification, and structural analysis of this compound, based on the original work by Shimomura and Johnson and subsequent studies.

Extraction and Purification of this compound

Note: The following is a generalized protocol based on descriptions of the original work. Access to the full text of Shimomura and Johnson (1968) is recommended for the detailed experimental procedure.

-

Collection of Specimen: Specimens of Latia neritoides are collected from their natural freshwater habitat.

-

Homogenization: The snails are homogenized in a suitable solvent, likely a water-miscible organic solvent like acetone (B3395972) or methanol, to extract the luciferin and other small molecules while precipitating proteins.

-

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning. Given the lipophilic nature of this compound (XLogP3 = 4.2), it would be partitioned into a non-polar organic solvent (e.g., hexane, diethyl ether) from an aqueous phase.[2]

-

Chromatography: The resulting organic extract is concentrated and purified using chromatographic techniques. This would likely involve:

-

Adsorption Chromatography: Using silica (B1680970) gel or alumina (B75360) to separate compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC): For final purification to obtain a pure sample of this compound.

-

Structural Elucidation Methods

The structure of the purified this compound was determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be performed on the purified sample dissolved in a deuterated solvent (e.g., CDCl₃). 2D NMR techniques such as COSY, HSQC, and HMBC would be used to establish the connectivity of protons and carbons to piece together the molecular skeleton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition of the molecule. Tandem mass spectrometry (MS/MS) would be employed to fragment the molecule and analyze the resulting fragments to confirm the structure of different parts of the molecule, such as the cyclohexene ring and the formate ester side chain.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the key functional groups present in the molecule, such as the C=O of the ester and the C=C of the alkenes.

Biosynthesis of this compound

The biosynthetic pathway of this compound in Latia neritoides has not been fully elucidated. However, its sesquiterpenoid structure strongly suggests that it is derived from the mevalonate (B85504) pathway, which is common for the synthesis of isoprenoids in animals.

The proposed general pathway would involve:

-

Formation of Farnesyl Pyrophosphate (FPP): Acetyl-CoA is converted through a series of steps to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then assembled to form the 15-carbon precursor, farnesyl pyrophosphate (FPP).

-

Cyclization of FPP: A sesquiterpene synthase enzyme would then catalyze the cyclization of the linear FPP to form the characteristic cyclohexene ring of the this compound backbone.

-

Post-Cyclization Modifications: A series of enzymatic modifications (e.g., oxidation, rearrangement, and formate ester formation) would then convert the initial cyclic sesquiterpene into the final this compound structure.

Further research, including isotopic labeling studies and transcriptomic analysis of Latia neritoides, is required to identify the specific enzymes and intermediates involved in this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Untitled Document [zeiss-campus.magnet.fsu.edu]

- 5. Reactions involved in bioluminescence systems of limpet (Latia neritoides) and luminous bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Glow: A Technical Guide to the Latia luciferin Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The freshwater limpet Latia neritoides, endemic to New Zealand, possesses a unique bioluminescence system, the core of which is the sesquiterpenoid luciferin (B1168401). While the chemiluminescent reaction has been partially characterized, the biosynthetic pathway leading to the formation of Latia luciferin remains one of the significant unsolved mysteries in the study of bioluminescence. This technical guide provides a comprehensive overview of the current understanding of the Latia bioluminescence system and presents a hypothetical framework for the biosynthesis of its luciferin, drawing upon established principles of sesquiterpenoid metabolism. This document is intended to serve as a foundational resource for researchers aiming to elucidate this novel pathway, with potential applications in drug discovery, bio-imaging, and synthetic biology.

The Latia Bioluminescence System: Known Components

The light-emitting reaction in Latia neritoides is a complex interplay of several key molecules. Unlike many other bioluminescent systems, it does not require ATP. The essential components are:

-

This compound (1): The light-emitting substrate, a sesquiterpenoid with the chemical name (E)-2-methyl-4-(2,6,6-trimethyl-1-cyclohex-1-yl)-1-buten-1-yl formate.[1] Its structure is unique among known luciferins.

-

Latia Luciferase: A 173 kDa flavoprotein that catalyzes the oxidation of the luciferin.[2]

-

Purple Protein: A 39 kDa cofactor that participates in the reaction.[2] While its exact role is not fully understood, it is known to be involved in the light-emitting process.[3]

-

Molecular Oxygen (O₂): The oxidant in the chemiluminescent reaction.

The overall bioluminescent reaction is understood to proceed as follows: this compound is oxidized by molecular oxygen in a reaction catalyzed by Latia luciferase and involving the purple protein cofactor. This reaction yields an electronically excited product that, upon relaxation to its ground state, emits green light, along with the formation of a ketone, formic acid, and carbon dioxide.[3]

A Hypothetical Biosynthetic Pathway for this compound

The complete biosynthetic pathway for this compound has not yet been elucidated. However, based on its sesquiterpenoid structure, a plausible pathway can be proposed, originating from the universal precursors of isoprenoids.

The Mevalonate (B85504) (MVA) Pathway

It is hypothesized that, like in other eukaryotes, the biosynthesis of the isoprene (B109036) building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), occurs via the mevalonate pathway in the cytosol of Latia neritoides cells.

Formation of Farnesyl Pyrophosphate (FPP)

IPP and DMAPP are condensed by prenyltransferase enzymes to form geranyl pyrophosphate (GPP), which is then further condensed with another IPP molecule to yield the C15 precursor, farnesyl pyrophosphate (FPP).

Sesquiterpene Cyclization: The Key Unidentified Step

The crucial and currently unknown step in the biosynthesis of this compound is the cyclization of FPP to form the characteristic cyclohexene (B86901) ring structure. This reaction would be catalyzed by a yet-to-be-identified Latia-specific terpene synthase (TPS) . This enzyme would likely belong to the family of sesquiterpene synthases.

Post-Cyclization Modifications

Following the initial cyclization, a series of enzymatic modifications, such as oxidation, reduction, and acylation, would be required to arrive at the final structure of this compound. These steps are also currently uncharacterized.

The proposed hypothetical pathway is visualized in the diagram below.

Caption: A proposed biosynthetic pathway for this compound.

Quantitative Data (Hypothetical)

To date, no quantitative data on the kinetics of the enzymes or the concentrations of intermediates in the this compound biosynthetic pathway have been published. The following tables present hypothetical data that would be crucial to obtain for a thorough understanding of the pathway's dynamics.

Table 1: Hypothetical Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) |

| Farnesyl Pyrophosphate Synthase | GPP, IPP | 5 | 0.5 |

| Latia-specific Terpene Synthase (TPS) | FPP | 10 | 0.1 |

| Cytochrome P450 Monooxygenase (Post-cyclization) | Cyclic Intermediate | 25 | 0.05 |

Table 2: Hypothetical Concentrations of Pathway Intermediates in Latia neritoides Tissue

| Metabolite | Concentration (µg/g wet tissue) |

| Isopentenyl Pyrophosphate (IPP) | 0.5 |

| Dimethylallyl Pyrophosphate (DMAPP) | 0.2 |

| Farnesyl Pyrophosphate (FPP) | 1.0 |

| Cyclic Sesquiterpene Intermediate | 0.8 |

| This compound | 5.0 |

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway will require a multi-faceted approach. Below are detailed methodologies for key experiments that would be necessary.

Identification and Characterization of the Latia-specific Terpene Synthase (TPS)

Objective: To identify the gene encoding the TPS responsible for the cyclization of FPP and to characterize the enzymatic activity of the resulting protein.

Methodology:

-

Transcriptome Sequencing: Extract total RNA from the light-producing tissue of Latia neritoides. Perform high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.

-

Gene Mining: Search the assembled transcriptome for sequences with homology to known terpene synthases, particularly sesquiterpene synthases. Look for conserved motifs such as the DDxxD and NSE/DTE motifs.

-

Gene Cloning and Heterologous Expression: Amplify the full-length candidate TPS gene(s) by PCR and clone them into an expression vector (e.g., pET vector for E. coli or a yeast expression vector). Transform the vector into the expression host.

-

Protein Purification: Induce protein expression and purify the recombinant TPS using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays: Incubate the purified TPS with FPP in a suitable buffer containing Mg²⁺. Analyze the reaction products by gas chromatography-mass spectrometry (GC-MS) to identify the cyclic sesquiterpene product(s).

-

Kinetic Analysis: Determine the kinetic parameters (K_m_ and k_cat_) of the purified TPS by varying the concentration of FPP and measuring the initial reaction velocity.

Caption: A generalized workflow for the discovery and characterization of the Latia-specific TPS.

Isotopic Labeling Studies to Trace the Biosynthetic Pathway

Objective: To confirm the proposed biosynthetic pathway and identify intermediates by tracing the incorporation of stable isotope-labeled precursors into this compound.

Methodology:

-

Precursor Synthesis: Synthesize stable isotope-labeled precursors, such as [¹³C₆]-mevalonate or [¹³C₁₅]-farnesyl pyrophosphate.

-

In Vivo Labeling: Administer the labeled precursors to live Latia neritoides specimens or tissue extracts.

-

Metabolite Extraction: After an incubation period, extract the total metabolites from the tissue.

-

LC-MS/MS Analysis: Analyze the metabolite extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Look for the incorporation of the ¹³C label into FPP, potential cyclic intermediates, and this compound by monitoring for the expected mass shifts.

-

Pathway Confirmation: The detection of labeled intermediates that are sequentially converted to labeled this compound would provide strong evidence for the proposed pathway.

The Role of the Purple Protein

The precise function of the purple protein in the Latia bioluminescence system is an area of active research. It is known to be a cofactor in the light-emitting reaction.[3] It is possible that it plays a role in:

-

Stabilizing the Luciferase: It may form a complex with the luciferase to maintain its active conformation.

-

Modulating the Light Emission: It could influence the wavelength or quantum yield of the emitted light.

-

Substrate Presentation: It might be involved in binding and correctly orienting the luciferin for catalysis.

Further studies, including structural biology (X-ray crystallography or cryo-EM) of the luciferase-purple protein complex, are needed to elucidate its exact role.

Future Directions and Applications

The complete elucidation of the this compound biosynthetic pathway would open up several exciting avenues for research and development:

-

Synthetic Biology: The identified genes could be expressed in heterologous hosts (e.g., yeast or plants) to produce this compound sustainably.

-

Novel Biocatalysts: The Latia-specific terpene synthase and other enzymes in the pathway could be novel biocatalysts for the synthesis of complex molecules.

-

Drug Discovery: The unique sesquiterpenoid scaffold of this compound could serve as a starting point for the development of new therapeutic agents.

-

Bio-imaging: A reconstituted, self-luminescing system based on the Latia pathway could be developed for advanced bio-imaging applications that do not require external substrate addition.

The study of the this compound biosynthetic pathway represents a significant frontier in our understanding of natural product biosynthesis and bioluminescence. The methodologies and hypothetical frameworks presented in this guide are intended to provide a roadmap for future research in this fascinating and underexplored area.

References

- 1. Integrative omics approaches for biosynthetic pathway discovery in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational genomic identification and functional reconstitution of plant natural product biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

An In-depth Technical Guide to the Spectroscopic Properties of Latia luciferin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and spectroscopic properties of Latia luciferin (B1168401), the substrate responsible for the unique bioluminescence of the freshwater snail Latia neritoides. This document details the molecule's physical characteristics, its role in a complex enzymatic reaction, and the experimental protocols used to study its light-emitting properties.

Introduction to Latia Luciferin

Latia neritoides, a small limpet-like snail native to New Zealand streams, is the only known freshwater mollusc to exhibit bioluminescence.[1] The light-emitting system is unique and distinct from other well-studied luciferin-luciferase systems, such as that of the firefly. The key substrate in this reaction is this compound, a colorless, non-fluorescent, and hydrophobic compound.[2] Its chemical structure was identified as an apo-carotenoid sesquiterpenoid.[3][4]

The bioluminescence produced is a bright green, resulting from an enzymatic reaction involving three key components:

-

This compound : The substrate for the reaction.[3]

-

Latia Luciferase : A flavoprotein enzyme that catalyzes the reaction.[3][5]

-

Purple Protein : A required cofactor that enhances the light output.[3][5]

A crucial distinction of the Latia system is that the luciferin itself, and its oxidized product (oxyluciferin), are not the light emitters.[6][7][8] Instead, the energy from the luciferin oxidation is transferred to a flavin group tightly bound to the luciferase, which then becomes the source of light emission.[3][5][9]

Physicochemical Properties

This compound possesses a unique molecular structure that is fundamental to its role in the bioluminescence reaction. Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₄O₂ | [3][4] |

| Molecular Weight | 236.35 g/mol | [3][4] |

| IUPAC Name | [(E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-1-enyl] formate | [3][4] |

| Chemical Class | Apo-carotenoid sesquiterpenoid, Formate ester | [3][4] |

| Appearance | Colorless compound | [2] |

| Solubility | Hydrophobic; Soluble in DMSO | [3] |

| Boiling Point | 313.8°C at 760 mmHg | [3] |

| Density | 0.927 g/cm³ | [3] |

| LogP (Partition Coeff.) | 5.005 | [3] |

Spectroscopic Properties and Bioluminescence

The spectroscopic behavior of this compound is unconventional. Unlike many other luciferins, it is non-fluorescent, a property attributed to rapid non-radiative decay pathways arising from the flexibility of its aliphatic chain.[3] Theoretical studies have provided clear evidence for this lack of fluorescence in both the luciferin and its oxidized form, oxyluciferin.[6][7][8]

The significant spectroscopic event is the bright green bioluminescence that results from the complete enzymatic reaction.

| Spectroscopic Property | Value | Source(s) |

| Bioluminescence Emission λmax | 535 nm | [1][9] |

| Emission Color | Green | [2][10][11] |

| Fluorescence of Luciferin | None | [3][6][7] |

| Fluorescence of Oxyluciferin | None | [6][7] |

| Quantum Yield (Bioluminescence) | Not Quantified | [3] |

Mechanism of Bioluminescence

The bioluminescence of Latia neritoides is a complex chemiluminescent reaction. The process is initiated when this compound is oxidized by molecular oxygen, a reaction catalyzed by Latia luciferase in the presence of the purple protein cofactor.[5] It is proposed that the luciferin converts to an excited state of oxyluciferin, likely via a dioxetanone intermediate.[9] The excitation energy is then transferred to the flavin group bound to the luciferase, which acts as the ultimate light emitter, releasing a photon with a maximum wavelength of 535 nm.[9]

Experimental Protocols

This protocol is based on methodologies described for measuring the bioluminescence spectrum of purified Latia luciferase with synthetic this compound.[2][12]

Objective: To measure the emission spectrum of the in vitro bioluminescence reaction of this compound.

Materials:

-

Purified Latia luciferase

-

Synthetic this compound stock solution (dissolved in an appropriate organic solvent like ethanol (B145695) or DMSO)

-

Purple protein cofactor (if available and required for optimal activity)

-

Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH ~6.8)[13]

-

Spectrofluorometer with bioluminescence measurement capabilities (e.g., ATTO AB1850 or similar)[2][12]

-

CCD detector (e.g., Princeton Instruments LN/CCD-512TKB)[2][12]

-

Cuvettes suitable for luminescence measurements

Procedure:

-

Instrument Setup:

-

Power on the spectrofluorometer and CCD detector, allowing them to warm up and stabilize as per the manufacturer's instructions.

-

Set the instrument to bioluminescence acquisition mode.

-

Set the spectral resolution (e.g., 20 nm) and the slit width (e.g., 0.5 mm).[2][12]

-

Set the integration time for spectrum collection (e.g., 10 seconds).[2][12]

-

-

Reagent Preparation:

-

Prepare the reaction mixture in a cuvette. Add the assay buffer first.

-

Add a standard amount of purified Latia luciferase and purple protein cofactor to the buffer.

-

-

Initiation of Reaction and Measurement:

-

Place the cuvette containing the enzyme and cofactor into the spectrofluorometer's sample holder.

-

To initiate the reaction, inject a small volume of the synthetic this compound stock solution into the cuvette.

-

Immediately start the spectral data acquisition.

-

-

Data Collection and Analysis:

-

Collect the bioluminescence spectrum over the desired wavelength range.

-

Process the raw data by subtracting background noise.

-

Plot the light intensity versus wavelength to visualize the emission spectrum and determine the peak emission wavelength (λmax).

-

This workflow outlines the general steps for quantifying the enzymatic activity of Latia luciferase, which is essential for inhibitor screening or kinetic studies.

Conclusion

The spectroscopic properties of this compound are defined by its unique role as a non-fluorescent substrate in a complex bioluminescent system. The bright green light emission originates not from the luciferin itself but from a luciferase-bound flavin group, following an energy transfer step. This distinction from other common bioluminescence systems makes it a subject of significant scientific interest. The data and protocols provided in this guide offer a foundational resource for researchers investigating this unique natural phenomenon for applications in biotechnology and drug development.

References

- 1. guinnessworldrecords.com [guinnessworldrecords.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound (21730-91-6) for sale [vulcanchem.com]

- 4. Luciferin (Latia) | C15H24O2 | CID 5280505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Reactions involved in bioluminescence systems of limpet (Latia neritoides) and luminous bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Theoretical Insight into the Emission Properties of the Luciferin and Oxyluciferin of Latia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Unveiling the Efficiency of Light: A Technical Guide to the Quantum Yield of Latia Luciferin Bioluminescence

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the quantum yield of bioluminescence from the freshwater snail Latia neritoides. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols derived from seminal studies, and visual representations of the underlying biochemical processes.

Quantitative Data Summary

The bioluminescence of Latia luciferin (B1168401) is characterized by a notably low quantum yield, indicating a less efficient conversion of chemical energy into light compared to other well-studied bioluminescent systems like that of the firefly. The key quantitative data from foundational research are summarized in the table below for clear comparison.

| Parameter | Value | Conditions | Reference |

| Quantum Yield (Φ) | 0.0030 | 25 °C | Shimomura & Johnson (1968) |

| 0.0068 | 8 °C | Shimomura & Johnson (1968) | |

| Emission Maximum (λmax) | ~536 nm (Green) | In vitro | Ohmiya et al. (2005) |

The Biochemical Pathway of Latia Bioluminescence

The light-emitting reaction in Latia neritoides is a complex enzymatic process involving a unique luciferin, a specific luciferase, and a cofactor known as the "purple protein." The overall reaction involves the oxidation of Latia luciferin by two molecules of molecular oxygen, catalyzed by the flavoprotein luciferase. This process leads to the formation of an excited-state intermediate, presumably an oxyluciferin derivative, which upon relaxation to its ground state, emits a photon of green light. The reaction also yields a ketone, formic acid (HCOOH), and carbon dioxide (CO₂) as byproducts.[1]

References

The Role of the Purple Protein in Latia neritoides Bioluminescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The freshwater limpet Latia neritoides, endemic to New Zealand, possesses a unique bioluminescence system, the only one of its kind known in a freshwater gastropod. This chemiluminescence is characterized by the emission of bright green light upon disturbance, a defense mechanism involving a sticky, glowing mucus. The core components of this light-emitting reaction are a specific luciferin (B1168401), a luciferase enzyme, and a notable "purple protein." While the luciferin and luciferase are essential for light production, the purple protein plays a crucial, albeit not fully elucidated, role as a cofactor that significantly modulates the reaction's efficiency. This document provides an in-depth technical overview of the Latia bioluminescence system, with a specific focus on the function, characteristics, and experimental methodologies related to the purple protein.

Introduction

Bioluminescence, the production and emission of light by a living organism, has evolved independently multiple times across various taxa. The system in Latia neritoides is biochemically distinct from other well-studied bioluminescent reactions, such as those found in fireflies or marine organisms. The key players in this system are:

-

Latia Luciferin: A sesquiterpenoid [(E)-2-methyl-4-(2,6,6-trimethyl-1-cyclohex-1-yl)-1-buten-1-yl formate], which serves as the substrate for the light-emitting reaction.[1][2]

-

Latia Luciferase: A flavoprotein enzyme with a molecular weight of approximately 173 kDa, which catalyzes the oxidation of luciferin.[3]

-

Purple Protein: A 39 kDa protein that acts as a cofactor in the reaction.[3]

The overall bioluminescent reaction involves the oxidation of this compound by molecular oxygen, a process catalyzed by the luciferase in the presence of the purple protein, resulting in the emission of light and the formation of a ketone, formic acid, and carbon dioxide.[1][4][5] This guide will delve into the available data on the purple protein, its influence on reaction kinetics and quantum yield, and the experimental approaches to study this fascinating system.

The Role and Characteristics of the Purple Protein

The purple protein is a key modulator of the Latia bioluminescence system. While the reaction can proceed in its absence, the purple protein significantly enhances the efficiency of light emission.

Function as a Cofactor

The purple protein is consistently referred to as a cofactor in the bioluminescent reaction.[1][4][5] However, its precise mechanism of action remains an area of active investigation. Some studies suggest that the purple protein is not essential for the reaction to occur but has a significant influence on its kinetics and overall light output.[6] The kinetics of light emission are reportedly more complex in the presence of the purple protein, with an observed time lag that has been attributed to a slow interaction between the purple protein, luciferin, and oxygen.[4]

Impact on Quantum Yield

One of the most striking features of the purple protein's involvement is its dramatic effect on the quantum yield of the reaction. The quantum yield for the oxidation of luciferin alone is remarkably low, at approximately 0.003 photons per luciferin molecule oxidized.[4] In stark contrast, the quantum yield per molecule of purple protein can be as high as 8, indicating that the purple protein likely recycles during the reaction, participating in multiple catalytic cycles.[4] This suggests a role in enhancing the efficiency of the excitation process or preventing non-radiative decay pathways.

Quantitative Data

The following tables summarize the available quantitative data for the key components of the Latia bioluminescence system.

| Component | Molecular Weight (kDa) | Reference(s) |

| Latia Luciferase | 173 | [3] |

| Purple Protein | 39 | [3] |

| Latia Luciferase (subunit) | 31.6 | [3] |

| Parameter | Value | Conditions | Reference(s) |

| Luciferase Specific Activity | 3.59 x 10⁸ RLU/mg | Purified enzyme | [6] |

| Optimal pH for Luciferase | ~7.2 | In vitro assay | [6] |

| Bioluminescence Emission Max (in vivo) | ~536 nm | Green light | [4] |

| Bioluminescence Emission Max (in vitro) | ~536 nm | Purified components | [4] |

| Quantum Yield (per luciferin molecule) | 0.003 | 25°C | [4] |

| Quantum Yield (per purple protein molecule) | up to 8 | - | [4] |

Signaling Pathway and Logical Relationships

The following diagram illustrates the proposed signaling pathway for Latia bioluminescence, highlighting the interaction of the core components.

Caption: Proposed reaction pathway for Latia bioluminescence.

Experimental Protocols

The following are detailed methodologies for the purification and analysis of the Latia bioluminescence system, synthesized from published literature.

Purification of Latia Luciferase

This protocol is based on the methods described by Ohmiya et al.[4]

-

Homogenization: Specimens of Latia neritoides are homogenized in a cold buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 1 mM EDTA).

-

Ammonium (B1175870) Sulfate (B86663) Fractionation: The crude homogenate is subjected to ammonium sulfate precipitation. The fraction precipitating between 33% and 60% saturation is collected by centrifugation.

-

Gel Filtration Chromatography: The resuspended precipitate is loaded onto a Sephacryl S-200 (or similar) gel filtration column to separate proteins based on size.

-

Affinity Chromatography: Fractions showing luciferase activity are pooled and applied to a HiTrap Con A column, which binds glycoproteins. The luciferase is eluted with a gradient of a competitive sugar, such as methyl α-D-mannopyranoside.

-

Ion-Exchange Chromatography: The active fractions are then subjected to anion-exchange chromatography using a Mono Q column. Proteins are eluted with a salt gradient (e.g., NaCl).

-

Final Gel Filtration: The final purification step involves size-exclusion chromatography on a Superdex 200 column to obtain highly purified luciferase.

-

Purity Assessment: The purity of the luciferase at each step is monitored by SDS-PAGE.

Caption: Experimental workflow for Latia luciferase purification.

Purification of the Purple Protein

While a detailed, step-by-step protocol for the purple protein is not as explicitly documented, it is co-purified with the luciferase in the initial steps. The purification would likely involve similar chromatographic techniques as for the luciferase, with fractions being assayed for the characteristic purple color and for their ability to enhance the light emission in the presence of purified luciferase and luciferin. The separation of the 39 kDa purple protein from the 173 kDa luciferase can be effectively achieved through gel filtration chromatography.

Bioluminescence Assay

-

Reaction Mixture: A standard reaction mixture is prepared in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2).

-

Component Addition: The reaction is initiated by the addition of this compound to a solution containing Latia luciferase. To study the effect of the purple protein, it is included in the reaction mixture prior to the addition of luciferin.

-

Light Measurement: The emitted light is measured using a luminometer or a spectrofluorometer equipped for bioluminescence detection. Kinetic measurements involve recording the light intensity over time immediately after the addition of luciferin.

-

Spectral Analysis: The bioluminescence spectrum is measured to determine the wavelength of maximum emission. This is typically done using a spectrofluorometer with the excitation source turned off.

Conclusion and Future Directions

The purple protein is an intriguing component of the Latia neritoides bioluminescence system that plays a significant role in enhancing the efficiency of light production. Its ability to dramatically increase the quantum yield of the reaction suggests a sophisticated mechanism of energy transfer or stabilization of reaction intermediates. While its function as a cofactor is established, the precise molecular interactions and catalytic cycle involving the purple protein, luciferase, and luciferin remain to be fully elucidated.

Future research should focus on:

-

Structural Studies: Determining the three-dimensional structures of the purple protein and the luciferase, both individually and in complex, would provide invaluable insights into their interaction and function.

-

Detailed Kinetic Analysis: Performing pre-steady-state and steady-state kinetic analyses with and without the purple protein will help to dissect its role in the reaction mechanism.

-

Spectroscopic Investigations: Advanced spectroscopic techniques could be employed to probe the electronic and conformational changes in the purple protein and luciferase during the bioluminescent reaction.

A deeper understanding of the role of the purple protein could have significant implications for the development of novel bioluminescent reporter systems with enhanced brightness and efficiency for applications in drug discovery, diagnostics, and fundamental biological research.

References

- 1. Reactions Involved in Bioluminescence Systems of Limpet (Latia neritoides) and Luminous Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioluminescence in the Limpet-Like Snail, Latia neritoides | CiNii Research [cir.nii.ac.jp]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Reactions involved in bioluminescence systems of limpet (Latia neritoides) and luminous bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescence polarization and low-temperature absorption spectroscopy of a subunit form of light-harvesting complex I from purple photosynthetic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enzyme Kinetics of Latia Luciferase

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bioluminescent system of the freshwater limpet Latia neritoides, endemic to New Zealand, presents a unique enzymatic reaction centered around Latia luciferase. This enzyme catalyzes the oxidation of a specific luciferin (B1168401), resulting in the emission of green light. This technical guide provides a comprehensive overview of the core enzyme kinetics of Latia luciferase, including detailed data, experimental protocols, and visualizations of the underlying biochemical processes. This information is intended to serve as a valuable resource for researchers exploring novel bioluminescent systems, scientists investigating enzyme mechanisms, and professionals in drug development seeking new reporter enzymes.

Core Components of the Latia Bioluminescence System

The light-emitting reaction in Latia neritoides involves a multi-component system:

-

Latia Luciferase: A flavoprotein that acts as the catalyst for the bioluminescent reaction. It has a tightly bound flavin group which is the light-emitter[1][2].

-

Latia Luciferin: The substrate for the luciferase. It is an enol formate (B1220265) derivative of an aliphatic aldehyde[1][2].

-

Purple Protein: A cofactor that participates in the reaction[1][2].

-

Molecular Oxygen (O₂): An essential co-substrate for the oxidation reaction.

The overall reaction can be summarized as follows: this compound + 2 O₂ ---(Latia Luciferase, Purple Protein)---> Ketone + HCOOH + CO₂ + Light[1][2]

Quantitative Enzyme Kinetics

The following table summarizes the known kinetic parameters and optimal conditions for Latia luciferase.

| Parameter | Value | Reference |

| Michaelis-Menten Constant (Km) | 8.7 µM | [3] |

| Optimal pH | 7.2 | [4] |

| Temperature Stability | - Activity maintained >90% after 12 hours at 37°C- Activity reduced to ~50% after 10 minutes at 50°C | [3] |

| Catalytic Rate Constant (kcat) | Not explicitly reported in the literature. |

Note on kcat: While a specific catalytic rate constant (kcat) for Latia luciferase has not been documented in the reviewed literature, for context, the kcat for firefly luciferase has been reported to be 1.6 sec⁻¹[5]. However, it is crucial to note that this value is not directly transferable to Latia luciferase due to enzymatic differences.

Experimental Protocols

Purification of Latia Luciferase

The following is a general protocol for the purification of Latia luciferase, adapted from methodologies described in the literature[6][7][8].

Materials:

-

Frozen Latia neritoides specimens

-

Grinding buffer (e.g., phosphate (B84403) buffer with EDTA)

-

Dialysis tubing

-

Chromatography columns (e.g., size-exclusion and ion-exchange)

-

Spectrophotometer

Procedure:

-

Extraction: Homogenize frozen Latia specimens in a cold grinding buffer.

-

Centrifugation: Centrifuge the homogenate to pellet cellular debris. Collect the supernatant containing the luciferase.

-

Ammonium Sulfate Precipitation: Gradually add ammonium sulfate to the supernatant to precipitate proteins. Collect the fraction containing luciferase activity.

-

Dialysis: Resuspend the precipitate in a minimal volume of buffer and dialyze extensively against the same buffer to remove ammonium sulfate.

-

Chromatography:

-

Size-Exclusion Chromatography: Load the dialyzed sample onto a size-exclusion column to separate proteins based on size. Collect fractions and assay for luciferase activity.

-

Ion-Exchange Chromatography: Pool the active fractions and apply them to an ion-exchange column. Elute with a salt gradient and collect fractions.

-

-

Purity Assessment: Analyze the purity of the final sample using SDS-PAGE.

Latia Luciferase Activity Assay

This protocol outlines a general method for assaying the activity of Latia luciferase[3][9].

Materials:

-

Purified Latia luciferase

-

This compound solution (in an appropriate solvent like ethanol)

-

Assay buffer (e.g., phosphate buffer, pH 7.2)

-

Luminometer

Procedure:

-

Reaction Mixture Preparation: In a luminometer tube, prepare the assay buffer.

-

Enzyme Addition: Add a specific amount of purified Latia luciferase to the buffer.

-

Substrate Injection: Place the tube in the luminometer and inject the this compound solution to initiate the reaction.

-

Light Measurement: Immediately measure the light emission over a set period. The peak light intensity or the integrated light output is proportional to the enzyme activity.

Signaling Pathways and Logical Relationships

Bioluminescent Reaction Pathway

The enzymatic reaction catalyzed by Latia luciferase involves the oxidation of its specific luciferin in the presence of a purple protein cofactor and molecular oxygen. The proposed mechanism involves the formation of a dioxetanone intermediate, which upon decomposition, releases energy in the form of light.

Experimental Workflow for Kinetic Analysis

The determination of enzyme kinetic parameters for Latia luciferase follows a standardized workflow, from enzyme purification to data analysis.

Defense Mechanism Signaling

The bioluminescence of Latia neritoides is a defense mechanism. When threatened, the snail secretes a glowing mucus that is thought to startle or deter predators[10][11][12]. The exact signaling cascade leading to mucus secretion is not fully elucidated but is initiated by an external threat.

Inhibitors and Activators

The effects of various compounds on Latia luciferase activity are not extensively documented. However, some general inhibitors have been identified:

-

Cyanide (KCN): Mentioned as an inhibitor, though the mechanism and kinetics of inhibition are not specified for Latia luciferase[2]. In other systems, cyanide is known to inhibit metalloenzymes, but the flavoprotein nature of Latia luciferase suggests a different mechanism may be at play[13][14][15][16].

-

Cysteine: Reported to cause 50% inhibition at a concentration of 10⁻³ M.

Further research is required to identify specific activators and to characterize the inhibition kinetics of known inhibitors for Latia luciferase.

Conclusion

Latia luciferase represents a fascinating and unique bioluminescent system with potential applications in various scientific fields. This guide has synthesized the currently available data on its enzyme kinetics, providing a foundation for further research. Key areas for future investigation include the determination of the catalytic rate constant (kcat), a more detailed characterization of inhibitors and activators, and the elucidation of the complete signaling pathway for its defensive bioluminescence. As our understanding of this system grows, so too will the possibilities for its application in research and biotechnology.

References

- 1. youtube.com [youtube.com]

- 2. Reactions involved in bioluminescence systems of limpet (Latia neritoides) and luminous bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A ringing endorsement for clean streams | Otago Daily Times Online News [odt.co.nz]

- 6. Purification and properties of the luciferase and of a protein cofactor in the bioluminescence system of Latia neritoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Latia neritoides | gastropod | Britannica [britannica.com]

- 9. agilent.com [agilent.com]

- 10. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 11. A histochemical and morphological study of the mucus producing pedal gland system in Latia neritoides (Mollusca; Gastropoda; Hygrophila) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A new biomaterial made of snail mucus [rudolphina.univie.ac.at]

- 13. Cyanide inhibition and pyruvate-induced recovery of cytochrome c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Interaction of cyanide and nitric oxide with cytochrome c oxidase: implications for acute cyanide toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reversal of cyanide inhibition of cytochrome c oxidase by the auxiliary substrate nitric oxide: an endogenous antidote to cyanide poisoning? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cyanide inhibition of cytochrome c oxidase. A rapid-freeze e.p.r. investigation - PMC [pmc.ncbi.nlm.nih.gov]

The Stability and Degradation of Latia luciferin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latia luciferin (B1168401), the light-emitting substrate from the freshwater snail Latia neritoides, is a unique sesquiterpenoid enol formate (B1220265). Its distinctive chemical structure underpins a fascinating bioluminescence system, which is increasingly of interest in various biotechnological applications. However, the inherent instability of Latia luciferin presents a significant challenge for its isolation, storage, and application. This technical guide provides a comprehensive overview of the current knowledge regarding the stability and degradation of this compound, offering valuable insights for researchers and professionals working with this and other labile biomolecules.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for any study of its stability.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O₂ | |

| Molecular Weight | 236.35 g/mol | |

| IUPAC Name | [(E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-1-enyl] formate | |

| Appearance | Oily liquid | |

| Solubility | Soluble in DMSO |

Stability of this compound

This compound is notoriously unstable, a characteristic primarily attributed to its enol formate functional group, which is susceptible to hydrolysis. Its stability is influenced by several factors, including temperature, pH, and light exposure.

Temperature Stability

pH Stability

The stability of enol esters, including this compound, is highly dependent on pH. While specific studies on this compound are limited, the general chemistry of enol formates suggests that they are prone to hydrolysis under both acidic and basic conditions. The optimal pH for the Latia luciferase enzyme has been reported to be around 7.2. It is crucial to maintain a neutral to slightly alkaline pH to ensure the stability of the luciferin during enzymatic assays. For other luciferins, such as D-luciferin, instability is noted at pH values below 6.5 and above 7.5.

Light Sensitivity

Luciferins, in general, are light-sensitive compounds. It is recommended to protect this compound from light to prevent photochemical degradation. This can be achieved by using amber vials or by wrapping containers in aluminum foil.

Degradation of this compound

Bioluminescent Degradation Pathway

The enzymatic degradation of this compound is the basis of its bioluminescent properties. This process involves the Latia luciferase, a flavoprotein, and a "purple protein" cofactor that enhances the light output. The overall reaction involves the oxidation of the enol formate group of the luciferin by molecular oxygen. This reaction yields an electronically excited ketone, which then decays to its ground state, emitting green light. The final degradation products of this enzymatic reaction are a ketone, formic acid, and carbon dioxide.

The light-emitting species in this reaction is a flavin group that is tightly bound to the luciferase enzyme. The energy from the oxidation of luciferin is transferred to this flavin, which then emits light.

Experimental Protocols

Detailed, standardized protocols for studying the stability and degradation of this compound are not widely published. However, based on methodologies used for other luciferins and enol esters, the following experimental frameworks can be adapted.

Protocol 1: Determination of this compound Stability by HPLC

Objective: To quantify the degradation of this compound over time under different pH and temperature conditions.

Methodology:

-

Preparation of this compound solutions: Prepare stock solutions of this compound in an appropriate organic solvent (e.g., DMSO). Dilute the stock solution in buffers of varying pH (e.g., pH 5, 7.4, and 9) to a final concentration suitable for HPLC analysis.

-

Incubation: Aliquot the solutions into vials and incubate them at different temperatures (e.g., 4°C, 25°C, and 37°C). Protect the samples from light.

-

Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with a possible modifier like 0.1% formic acid to improve peak shape).

-

Detection: UV detector set at a wavelength where this compound has maximum absorbance.

-

Quantification: The concentration of this compound at each time point is determined by integrating the peak area and comparing it to a standard curve.

-

-

Data Analysis: Plot the concentration of this compound versus time for each condition. Calculate the degradation rate constant and the half-life (t₁/₂) of the molecule under each experimental condition.

Protocol 2: Identification of Degradation Products by LC-MS

Objective: To identify the products formed from the degradation of this compound.

Methodology:

-

Forced Degradation: Subject a concentrated solution of this compound to forced degradation conditions (e.g., strong acid, strong base, high temperature, or oxidative stress).

-

LC-MS Analysis:

-

Inject the degraded sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

Use a similar chromatographic method as described in Protocol 1 to separate the degradation products.

-

The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent compound and its degradation products.

-

Fragmentation analysis (MS/MS) can be used to elucidate the structures of the degradation products.

-

-

Data Interpretation: Compare the mass spectra of the degradation products with the expected masses of potential degradation products (e.g., the ketone product of bioluminescence, hydrolyzed forms).

Conclusion

This compound is a molecule of significant scientific interest, but its inherent instability poses a considerable hurdle to its widespread use. A thorough understanding of its stability profile and degradation pathways is paramount for developing robust applications. This guide has summarized the current knowledge on the stability and degradation of this compound and has provided adaptable experimental protocols for its further investigation. Future research should focus on obtaining quantitative stability data, which will be invaluable for the formulation and application of this unique bioluminescent substrate in drug discovery and other advanced scientific fields.

Natural function of bioluminescence in Latia neritoides

An In-depth Technical Guide on the Natural Function of Bioluminescence in Latia neritoides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latia neritoides, a small freshwater limpet endemic to New Zealand, possesses a unique bioluminescent system, making it the only known freshwater gastropod that emits light. This document provides a comprehensive technical overview of the natural function of this bioluminescence, with a focus on its biochemical basis, proposed ecological role, and the experimental methodologies used in its study. The light-emitting reaction involves a specific luciferin (B1168401), a luciferase enzyme, and a purple protein cofactor, producing a bright green luminescence. The primary ecological function of this bioluminescence is believed to be a defense mechanism against nocturnal predators. This guide synthesizes available quantitative data, details experimental protocols, and presents signaling pathways and experimental workflows through logical diagrams to serve as a resource for researchers in bioluminescence, natural product chemistry, and drug development.

Introduction

Bioluminescence, the production of light by living organisms, is a fascinating phenomenon with diverse ecological functions, including communication, predation, and defense. While prevalent in marine environments, its occurrence in freshwater ecosystems is exceptionally rare. Latia neritoides, a small, inconspicuous limpet-like snail found in the clean, fast-flowing streams of New Zealand's North Island, is a remarkable exception.[1] When disturbed, this snail releases a thick, luminescent mucus that glows with a bright green light, a spectacle that has intrigued scientists for over a century.[2][3]

The bioluminescent system of L. neritoides is biochemically unique, distinct from other well-studied systems like those of fireflies or marine bacteria.[2][4] Understanding the components and mechanics of this system not only sheds light on the evolutionary adaptations of this singular organism but also presents potential opportunities for novel biotechnological and pharmaceutical applications. This guide provides a detailed examination of the natural function of bioluminescence in L. neritoides, summarizing the current state of knowledge for the scientific community.

Biochemical Basis of Bioluminescence

The light emission in Latia neritoides is the result of a chemical reaction involving three key components: Latia luciferin (the substrate), Latia luciferase (the enzyme), and a purple protein that acts as a cofactor.[4][5][6]

The Core Components

-

This compound: The substrate for the bioluminescent reaction is (E)-2-methyl-4-(2,6,6-trimethyl-1-cyclohex-1-yl)-1-buten-1-yl formate.[3] It is a colorless, non-fluorescent, and highly hydrophobic molecule.[2][4]

-

Latia Luciferase: This is the enzyme that catalyzes the oxidation of luciferin, leading to the emission of light. It is a flavoprotein with a tightly bound flavin group that constitutes the light-emitter.[6][7]

-

Purple Protein: A cofactor that is essential for the light-emitting reaction.[4][6] It is believed to be involved in the recycling of a product of the reaction, allowing for sustained light emission.[4]

The Bioluminescent Reaction

The overall reaction involves the oxidation of this compound by two molecules of molecular oxygen, catalyzed by luciferase in the presence of the purple protein cofactor. This reaction yields a ketone, formic acid, carbon dioxide, and light.[6][7]

Quantitative Data Summary

| Parameter | Value | Reference(s) |

| Luciferase Molecular Weight | 173,000 Da | [4] |

| Purple Protein Molecular Weight | 39,000 Da | [4] |

| In Vitro Bioluminescence λmax | ~532 nm (green) | [2] |

| Luciferase Quantum Yield | 0.0030 (at 25°C) | [4] |

| Luciferin Quantum Yield | 0.0068 (at 8°C) | [4] |

| Purple Protein Recycling | ≥ 8 | [4] |

Biochemical Reaction Pathway

Caption: Biochemical pathway of the bioluminescent reaction in Latia neritoides.

Natural Function: A Defensive Strategy

The primary and most widely accepted function of bioluminescence in L. neritoides is as a defense mechanism against predators.[3] The snail is nocturnal and inhabits environments with potential predators such as crayfish, eels, and dragonfly nymphs.[3]

The Defensive Response

Upon mechanical disturbance or attack by a predator, the snail secretes a sticky, luminescent mucus.[3] This glowing slime is intended to startle or deter the predator, allowing the snail to escape. The exact mechanism of deterrence is still under investigation, but it is hypothesized that the sudden flash of light may confuse or frighten nocturnal predators adapted to low-light conditions. Another possibility is that the mucus contains distasteful compounds in addition to being luminescent.

Logical Flow of Defensive Response

Caption: Logical flow diagram of the defensive bioluminescent response in Latia neritoides.

Experimental Protocols

The study of L. neritoides bioluminescence has involved a series of detailed biochemical procedures to isolate and characterize the components of its light-emitting system.

Purification of Luciferase and Purple Protein

A multi-step purification protocol is required to isolate luciferase and the purple protein from the snail.

-

Homogenization: Snail specimens are homogenized in a cold buffer solution (e.g., pH 6.8 phosphate (B84403) buffer with EDTA and NaCl).

-

Centrifugation: The homogenate is centrifuged to remove cellular debris.

-

Ammonium (B1175870) Sulfate Fractionation: The supernatant is subjected to fractional precipitation with ammonium sulfate.

-

Chromatography: The resulting fractions are further purified using a series of chromatographic techniques, including:

-

Gel filtration chromatography (e.g., Sephadex G-200)

-

Ion-exchange chromatography (e.g., DEAE-cellulose)

-

-

Purity Analysis: The purity of the isolated proteins is assessed using techniques like SDS-PAGE.

Bioluminescence Assay

The activity of the purified components can be measured using a bioluminescence assay.

-

Reaction Mixture: A typical reaction mixture contains purified luciferase, luciferin, and the purple protein in a suitable buffer.

-

Initiation: The reaction is initiated by the addition of one of the components (often luciferin).

-

Light Measurement: The emitted light is measured using a luminometer or a spectrofluorometer capable of detecting low light levels.

-

Spectral Analysis: The spectral properties of the emitted light are analyzed using a spectrophotometer to determine the emission maximum.[2]

Experimental Workflow for Component Analysis

Caption: A generalized experimental workflow for the analysis of Latia neritoides bioluminescence components.

Implications for Drug Development and Research

The unique biochemical components of the L. neritoides bioluminescent system offer several avenues for research and development:

-

Novel Reporter Genes: The luciferase from L. neritoides could potentially be developed into a novel reporter enzyme for gene expression studies, similar to firefly and Renilla luciferases.

-

High-Throughput Screening: The bioluminescent reaction could be adapted for use in high-throughput screening assays in drug discovery.

-

Biochemical Probes: The luciferin and its analogs could be synthesized and used as probes to study enzymatic reactions and cellular processes.

-

Understanding Evolutionary Biology: Further study of this unique freshwater bioluminescent system can provide insights into the evolution of bioluminescence and its adaptation to different environments.

Conclusion

The bioluminescence of Latia neritoides is a remarkable example of evolutionary adaptation in a freshwater environment. Its function as a defense mechanism is supported by the snail's behavior and the biochemical nature of its light-emitting system. While significant progress has been made in identifying and characterizing the key components of this system, further research is needed to fully elucidate the precise mechanism of predator deterrence and the signaling pathways that trigger the release of the luminescent mucus. The unique properties of the Latia bioluminescent system hold promise for the development of new biotechnological tools, making it a subject of continued interest for the scientific community.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Latia neritoides - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Purification and properties of the luciferase and of a protein cofactor in the bioluminescence system of Latia neritoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reactions involved in bioluminescence systems of limpet (Latia neritoides) and luminous bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Isolation and purification of Latia luciferin

An In-depth Technical Guide to the Isolation and Purification of Latia Luciferin (B1168401)